molecular formula C13H28GeO3 B14508352 Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane CAS No. 63288-68-6

Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane

Cat. No.: B14508352
CAS No.: 63288-68-6
M. Wt: 304.99 g/mol
InChI Key: RFDUGVZQTUJGGJ-UHFFFAOYSA-N
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Description

Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane is an organogermanium compound characterized by the presence of an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane typically involves the reaction of triethylgermanium chloride with a suitable epoxide-containing reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and characterization using techniques like NMR spectroscopy and mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different organogermanium derivatives.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of new carbon-germanium bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Triethylgermanium chloride: A precursor in the synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane.

    Organosilicon compounds: Similar in structure and reactivity, often used in similar applications.

    Organotin compounds: Another class of organometallic compounds with comparable chemical properties.

Uniqueness

This compound is unique due to the presence of both germanium and an epoxide group in its structure.

Properties

CAS No.

63288-68-6

Molecular Formula

C13H28GeO3

Molecular Weight

304.99 g/mol

IUPAC Name

triethyl-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl]germane

InChI

InChI=1S/C13H28GeO3/c1-4-14(5-2,6-3)7-8-15-9-10-16-11-13-12-17-13/h13H,4-12H2,1-3H3

InChI Key

RFDUGVZQTUJGGJ-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)CCOCCOCC1CO1

Origin of Product

United States

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